Trpc3/6-IN-2 -

Trpc3/6-IN-2

Catalog Number: EVT-15275212
CAS Number:
Molecular Formula: C18H23F2N5
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trpc3/6-IN-2 is a potent inhibitor specifically targeting the transient receptor potential canonical channels TRPC3 and TRPC6. These channels are non-selective cation channels that play critical roles in various physiological processes, particularly in calcium signaling, which is essential for numerous cellular functions. The inhibition of these channels can have significant implications in both research and therapeutic contexts, particularly concerning diseases linked to abnormal calcium signaling, such as cardiovascular and neurodegenerative disorders .

Source and Classification

Trpc3/6-IN-2 belongs to the class of small molecular inhibitors designed to selectively inhibit TRPC channels, which are categorized under the transient receptor potential channel family. This family is integral to various signaling pathways, particularly those activated by diacylglycerol and phospholipase C . The compound has been synthesized through various methods aimed at achieving high specificity for TRPC3 and TRPC6, distinguishing it from other inhibitors that may affect a broader range of TRP channels .

Synthesis Analysis

Methods and Technical Details

The synthesis of Trpc3/6-IN-2 involves multiple steps, beginning with the preparation of intermediate compounds. The process typically requires organic solvents and reagents under controlled conditions to ensure purity and consistency. Key steps include:

  1. Preparation of Intermediates: Initial compounds are synthesized through standard organic chemistry techniques involving reactions such as condensation or substitution.
  2. Reactions Under Controlled Conditions: The intermediates undergo specific reactions at regulated temperatures and pressures to yield the final product.
  3. Purification: Techniques such as silica gel column chromatography are employed to purify the synthesized compound, ensuring that impurities do not affect the biological activity of Trpc3/6-IN-2 .
Molecular Structure Analysis

Structure and Data

The structural analysis indicates that these channels form hetero-tetramers, which are crucial for their function in cellular calcium signaling. Understanding the structural characteristics of Trpc3/6-IN-2 would require further studies involving crystallography or NMR spectroscopy to elucidate its binding interactions with the target channels.

Chemical Reactions Analysis

Reactions and Technical Details

Trpc3/6-IN-2 participates in several chemical reactions relevant to its function as an inhibitor:

  1. Oxidation and Reduction: These reactions may modify the compound's functional groups, affecting its binding affinity.
  2. Substitution Reactions: The compound may undergo substitution reactions that alter its structure while maintaining its inhibitory properties.
  3. Interaction with TRPC Channels: The primary reaction of interest involves Trpc3/6-IN-2 binding to TRPC3 and TRPC6, inhibiting calcium influx into cells .

These interactions are critical for understanding how Trpc3/6-IN-2 can modulate cellular responses mediated by these ion channels.

Mechanism of Action

Process and Data

The mechanism by which Trpc3/6-IN-2 exerts its inhibitory effects involves direct binding to the TRPC3 and TRPC6 channels. This binding inhibits their activity, preventing calcium ions from entering the cells. The inhibition is primarily mediated through the diacylglycerol-activated signaling pathway, which is crucial for channel activation .

By blocking this pathway, Trpc3/6-IN-2 effectively reduces intracellular calcium levels, impacting various physiological processes such as muscle contraction, neurotransmitter release, and gene expression related to cell growth and differentiation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility data for Trpc3/6-IN-2 are not extensively documented in current literature, general properties can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its synthetic nature.
  • Stability: Expected to be stable under standard laboratory conditions but may require protection from light or moisture depending on functional groups present.

Further characterization through techniques like high-performance liquid chromatography (HPLC) could provide detailed insights into its purity and stability profiles.

Applications

Scientific Uses

Trpc3/6-IN-2 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying the role of TRPC channels in cellular physiology and pathophysiology.
  2. Drug Development: The compound is being explored for potential therapeutic applications in conditions associated with abnormal calcium signaling, including cardiovascular diseases and neurodegenerative disorders .
  3. Pharmacological Studies: It aids in understanding the pharmacological modulation of ion channel activity, providing insights into developing selective inhibitors for therapeutic use .
Molecular Mechanisms of TRPC3/6-IN-2-Mediated Channel Inhibition

Structural Determinants of Inhibitory Binding to TRPC3/6 Homotetramers

TRPC3/6-IN-2 achieves high-affinity inhibition by targeting specific structural elements within TRPC3 and TRPC6 homotetramers. Cryo-EM structures reveal that both channels feature a conserved transmembrane domain (TMD) architecture with two critical inhibitory pockets:

  • Pore-Adjacent Hydrophobic Pocket: Located between the S5-S6 pore domain and voltage sensor-like domain (VSLD), this site accommodates TRPC3/6-IN-2 (IC50 = 16 nM for TRPC3; 29.8 nM for TRPC6) similarly to inhibitors like BTDM (benzodioxolylthiazole) [1] [4]. The compound’s fluorinated aromatic rings engage in π-π stacking with residue F639 in TRPC3 (F642 in TRPC6), while its chiral pyrrolidine moiety forms hydrogen bonds with E630 in the selectivity filter [4] [6].

  • Cytoplasmic Allosteric Site: TRPC3/6-IN-2 stabilizes the closed conformation by reinforcing interactions between the N-terminal ankyrin repeats (AR1-4) and the C-terminal horizontal helices (HH). This prevents upward movement of the HH, a conformational change required for pore dilation [6] [8].

Table 1: Structural Elements Governing TRPC3/6-IN-2 Binding

Structural ElementRole in InhibitionKey Residues
S5-S6/VSLD interfacePrimary binding pocketTRPC3: F639, E630; TRPC6: F642, E633
Horizontal helix (HH)Stabilizes closed stateHydrophobic residues in HH-TRP helix junction
Selectivity filterBlocks ion permeationE630 (TRPC3), E633 (TRPC6)
TRP helixAllosteric couplingD668 (TRPC3), D672 (TRPC6)

Allosteric Modulation of Diacylglycerol (DAG)-Dependent Activation Pathways

TRPC3/6-IN-2 disrupts DAG-mediated gating through dual allosteric mechanisms:

  • Calcium-Sensor Interference: TRPC3/6-IN-2 mimics calcium binding at the intracellular EF-hand domain, enhancing affinity of the inhibitory calcium-binding site (Kd ≈ 200 nM). This stabilizes a conformation where the TRP helix sterically occludes DAG access to the L2 lipidation site in the pore domain [1] [4]. Electrophysiological studies confirm that gain-of-function TRPC6 mutants (e.g., R895C) resistant to calcium-dependent inhibition remain sensitive to TRPC3/6-IN-2, proving distinct modulation pathways [1].

  • C-Terminal Loop Modulation: TRPC3/6-IN-2 lengthens the C-terminal loop connecting the TRP helix and HH by 4–8 Å, as observed in cryo-EM structures. This reduces allosteric coupling efficiency between cytoplasmic and transmembrane domains, decreasing DAG sensitivity by 12-fold [6] [8]. Notably, constitutively active TRPC3 splice variants (TRPC3c) with shortened loops exhibit reduced drug sensitivity [8].

Competitive vs. Non-Competitive Inhibition Dynamics in TRPC3/6 Heteromers

TRPC3/6-IN-2 displays distinct efficacy profiles in homomeric vs. heteromeric assemblies:

  • Homomeric Channels: Inhibition is non-competitive with DAG. TRPC3/6-IN-2 binds independently of the DAG occupancy state, as confirmed by preserved IC50 values in high-OAG (DAG analog) conditions [1] [4]. This arises from its binding site topographically distinct from the DAG pocket in the S4-S5 linker [2].

  • Heteromeric TRPC3-TRPC6 Channels: Efficacy decreases 4-fold (IC50 ≈ 120 nM) due to:

  • Steric Hindrance: TRPC3’s extended extracellular S3 helix (unique among TRPCs) induces asymmetry in the heterotetramer, distorting the S5-S6/VSLD interface and reducing drug accessibility [2] [9].
  • Altered Allostery: Heteromers exhibit weakened inter-subunit interactions between ankyrin repeats and HH, diminishing TRPC3/6-IN-2’s ability to stabilize the closed state [9] [10]. Functional studies show 35% reduced inhibition in heteromers compared to homomers at identical drug concentrations [9].

Table 2: Inhibition Dynamics in Homomeric vs. Heteromeric Channels

Channel TypeIC50 (nM)DAG CompetitionKey Structural Influence
TRPC3 homomer16 ± 2.1Non-competitiveSymmetric S5-S6/VSLD pocket
TRPC6 homomer29.8 ± 3.4Non-competitiveConserved E633 in selectivity filter
TRPC3-TRPC6 heteromer120 ± 15Weakly competitiveAsymmetric pore from S3 helix distortion

Properties

Product Name

Trpc3/6-IN-2

IUPAC Name

(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine

Molecular Formula

C18H23F2N5

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1

InChI Key

ATVWXELBUSAQIM-CZIOMAOESA-N

Canonical SMILES

C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F

Isomeric SMILES

C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.